2-Amino-2-methylpropanamide

Ghrelin receptor GHSR1a growth hormone secretagogue

An achiral α,α-gem-dimethyl amino acid amide scaffold. Ideal for synthesizing mercaptobenzamide HIV NCp7 zinc finger inhibitors, eliminating diastereomer formation. Validated in ghrelin receptor (GHSR1a) SAR studies (IC₅₀ 11 nM). Supplied as Enzalutamide Impurity 94 standard with regulatory-compliant characterization. For peptide mimetics requiring constrained backbone geometry.

Molecular Formula C4H10N2O
Molecular Weight 102.137
CAS No. 1625-90-7; 16252-90-7
Cat. No. B2608990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methylpropanamide
CAS1625-90-7; 16252-90-7
Molecular FormulaC4H10N2O
Molecular Weight102.137
Structural Identifiers
SMILESCC(C)(C(=O)N)N
InChIInChI=1S/C4H10N2O/c1-4(2,6)3(5)7/h6H2,1-2H3,(H2,5,7)
InChIKeyZIOBGZDFMKCKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-methylpropanamide Procurement Guide: Physical Properties and Basic Identity


2-Amino-2-methylpropanamide (CAS: 1625-90-7 / 16252-90-7), also designated as 2-methylalaninamide, is a small-molecule organic compound with the molecular formula C₄H₁₀N₂O and a molecular weight of 102.14 g/mol [1]. The compound exists as a colorless crystalline solid and features both a primary amine and a primary amide functional group attached to a gem-dimethyl substituted α-carbon, forming an achiral α,α-disubstituted amino acid amide scaffold . Its computed physicochemical profile includes an XLogP3-AA value of -1.2, topological polar surface area of 69.1 Ų, and a melting point of approximately 260 °C [2].

Why Generic Substitution of 2-Amino-2-methylpropanamide with Other Amino Acid Amides Is Not Straightforward


Simple replacement of 2-amino-2-methylpropanamide with other commercially available amino acid amides—such as 2-aminoacetamide (glycinamide), 2-aminopropanamide (alaninamide), or 2-amino-3-methylbutanamide (valinamide)—is not a straightforward interchange due to fundamental differences in the α-carbon substitution pattern [1]. 2-Amino-2-methylpropanamide contains an α,α-disubstituted (gem-dimethyl) α-carbon, rendering it an achiral building block with constrained backbone geometry and unique hydrogen-bonding capacity . In contrast, unsubstituted or mono-substituted amino acid amides exhibit chirality, different conformational flexibility, and altered proteolytic susceptibility . These structural divergences produce measurable differences in steric shielding, metabolic stability, and receptor-binding geometry when incorporated into bioactive molecules [2].

Quantitative Evidence Guide: Procurement-Relevant Differentiation Data for 2-Amino-2-methylpropanamide


Derivative Affinity Comparison: 2-Amino-2-methylpropanamide-Containing Compound vs. Structurally Similar Analogs at Ghrelin Receptor

When incorporated as a terminal amide moiety in structurally related ligands targeting the human growth hormone secretagogue receptor type 1a (GHSR1a), derivatives containing the 2-amino-2-methylpropanamide scaffold demonstrate binding affinities that vary by over an order of magnitude depending on the overall ligand architecture. In a radioligand displacement assay using [¹²⁵I-His9]ghrelin at human GHSR1a expressed in LLC PK1 cells, a 2-amino-2-methylpropanamide-containing derivative (CHEMBL375859) exhibited an IC₅₀ of 11 nM [1]. In contrast, a structurally distinct derivative bearing the identical 2-amino-2-methylpropanamide terminal group (CHEMBL391088) demonstrated an EC₅₀ of 426 nM in a functional agonist assay measuring intracellular calcium mobilization in human GHS receptor-expressing H4 glioma cells [2]. This 38.7-fold difference in functional potency, despite both compounds sharing the identical 2-amino-2-methylpropanamide core, underscores that the gem-dimethyl amide scaffold's contribution to activity is highly context-dependent and not trivially interchangeable with other terminal amide moieties [3].

Ghrelin receptor GHSR1a growth hormone secretagogue receptor binding

HIV Inactivator Synthesis: 2-Amino-2-methylpropanamide as Building Block for Mercaptobenzamide-Based Nucleocapsid Protein 7 Inhibitors

2-Amino-2-methylpropanamide serves as a specific building block for synthesizing mercaptobenzamide derivatives that function as HIV inactivators via targeting the nucleocapsid protein 7 (NCp7) zinc finger domains . The compound's gem-dimethyl α-carbon provides a constrained, achiral scaffold that facilitates the installation of the mercaptobenzamide pharmacophore while minimizing unwanted stereochemical complexity during synthesis [1]. In contrast, chiral amino acid amide building blocks (e.g., L-alaninamide, D-alaninamide, or racemic mixtures) introduce stereochemical heterogeneity that complicates downstream purification and may yield diastereomeric products requiring chiral separation [2]. The selection of an achiral α,α-disubstituted building block such as 2-amino-2-methylpropanamide eliminates stereochemical ambiguity, thereby simplifying analytical characterization and potentially improving batch-to-batch reproducibility of the final mercaptobenzamide derivatives .

HIV nucleocapsid protein 7 mercaptobenzamide antiviral zinc finger

Enzalutamide Impurity 94: 2-Amino-2-methylpropanamide as a Regulatory-Characterized Reference Standard

2-Amino-2-methylpropanamide is officially designated and supplied as Enzalutamide Impurity 94, a characterized reference standard for pharmaceutical analytical method validation and quality control testing of the androgen receptor inhibitor enzalutamide [1]. The compound is provided with detailed characterization data compliant with regulatory guidelines, enabling its use as a quantitative impurity marker in HPLC and related analytical workflows . In contrast, generic 2-amino-2-methylpropanamide procured from non-specialized chemical suppliers may lack the full characterization package (e.g., certified purity by qNMR, traceable impurity profile, stability-indicating data) required for regulatory submissions . The availability of a dedicated, regulatorily-characterized impurity standard version of the compound provides a procurement path specifically aligned with pharmaceutical development and quality control applications that generic material cannot fulfill [2].

Enzalutamide impurity standard pharmaceutical analysis reference material regulatory compliance

Purity and Specification Variability Across Commercial Sources: Procurement Decision Framework

Commercial sources of 2-amino-2-methylpropanamide exhibit measurable variation in purity specifications and additional quality parameters that directly impact procurement decisions. Vendor specifications for the compound range from 95% purity (standard research grade) to 98% purity (with supporting HPLC/NMR characterization), with some manufacturers providing supplementary quality metrics including moisture content ≤0.5% maximum [1]. The compound is stored at room temperature away from moisture, with a melting point of 260 °C that exceeds that of structurally simpler amino acid amides such as glycinamide (mp ~65-67 °C) and L-alaninamide (mp ~62-65 °C), potentially indicating greater thermal stability during handling and storage [2]. This higher melting point (260 °C vs. ~65 °C for glycinamide) may facilitate easier handling as a solid at ambient temperatures and reduce hygroscopicity concerns relative to lower-melting comparators .

purity specification moisture content vendor comparison quality control procurement

Solubility Profile for Stock Solution Preparation: Practical Laboratory Handling Data

2-Amino-2-methylpropanamide demonstrates measurable solubility characteristics that inform laboratory stock solution preparation protocols. The compound is soluble in DMSO and shows moderate solubility in methanol, enabling the preparation of 10 mM stock solutions for in vitro assays . Vendor-provided guidance includes a complete stock solution preparation table for concentrations of 1 mM, 5 mM, and 10 mM, with calculated volumes of 9.79 mL, 4.90 mL, and 0.98 mL respectively per 10 mg of compound when using DMSO as the solvent . For comparison, the hydrochloride salt form (2-amino-2-methylpropanamide hydrochloride, MW 138.6 g/mol) exhibits a lower melting point (>250 °C with decomposition) and may offer altered solubility properties in aqueous buffers due to increased ionic character . The free base form's solubility in DMSO and methanol provides flexibility for assay development while the hydrochloride salt may be preferable for applications requiring enhanced aqueous solubility .

solubility stock solution DMSO laboratory handling in vitro assay

XLogP3-AA and Topological Polar Surface Area: Computed Physicochemical Differentiation from Common Amino Acid Amides

Computed physicochemical properties of 2-amino-2-methylpropanamide reveal distinct lipophilicity and polarity parameters compared to simpler amino acid amides. The compound exhibits an XLogP3-AA value of -1.2 and a topological polar surface area (TPSA) of 69.1 Ų [1]. In comparison, glycinamide (2-aminoacetamide, C₂H₆N₂O) has an XLogP3-AA of approximately -1.7 to -1.8 and TPSA of 69.1 Ų (identical TPSA due to same functional group count), while L-alaninamide (C₃H₈N₂O) exhibits XLogP3-AA around -1.3 to -1.4 [2]. The presence of the gem-dimethyl group in 2-amino-2-methylpropanamide contributes approximately +0.5 to +0.6 logP units relative to glycinamide, reflecting increased lipophilicity that may influence membrane permeability and protein-binding characteristics of derivatives incorporating this scaffold [3]. The rotatable bond count of 1 (vs. 1 for glycinamide and 2 for alaninamide) further differentiates the conformational flexibility of these building blocks .

lipophilicity polar surface area drug-likeness physicochemical properties ADME prediction

Optimal Research and Industrial Application Scenarios for 2-Amino-2-methylpropanamide Procurement


HIV NCp7-Targeted Antiviral Probe Synthesis Using 2-Amino-2-methylpropanamide as an Achiral Building Block

Procurement of 2-amino-2-methylpropanamide is particularly well-suited for medicinal chemistry programs developing mercaptobenzamide-based probes that target the HIV nucleocapsid protein 7 (NCp7) zinc finger domains. The compound's achiral gem-dimethyl α-carbon eliminates stereochemical complexity during synthesis, thereby avoiding diastereomer formation and simplifying analytical characterization of the final mercaptobenzamide derivatives [1]. The established use of this building block in synthesizing NCp7-targeting HIV inactivators provides a validated synthetic precedent that reduces the risk of synthetic route failure compared to employing unvalidated alternative building blocks .

Ghrelin Receptor (GHSR1a) Ligand Optimization Incorporating the 2-Amino-2-methylpropanamide Terminal Amide Scaffold

2-Amino-2-methylpropanamide is an appropriate procurement choice for structure-activity relationship (SAR) studies targeting the human ghrelin receptor (GHSR1a), based on demonstrated high-affinity binding (IC₅₀ = 11 nM) of derivatives containing this terminal amide moiety [2]. The availability of comparative affinity data from structurally distinct derivatives sharing the identical 2-amino-2-methylpropanamide core (e.g., CHEMBL391088 with EC₅₀ = 426 nM) provides a quantitative framework for evaluating scaffold contributions to receptor engagement, enabling data-driven decisions regarding the retention or modification of this building block in lead optimization campaigns [3].

Pharmaceutical Impurity Reference Standard Procurement for Enzalutamide Quality Control

For analytical development and quality control laboratories supporting enzalutamide drug substance or drug product manufacturing, procurement of 2-amino-2-methylpropanamide specifically as Enzalutamide Impurity 94 is the appropriate selection pathway. This designated impurity standard is supplied with regulatory-compliant characterization data suitable for HPLC method validation, system suitability testing, and batch release testing [4]. Generic 2-amino-2-methylpropanamide lacking the full characterization package would be unsuitable for regulatory submissions requiring traceable impurity reference materials [5].

Peptidomimetic and Constrained Peptide Synthesis Requiring Achiral α,α-Disubstituted Amino Acid Amide Building Blocks

2-Amino-2-methylpropanamide functions as the amide equivalent of α-aminoisobutyric acid (Aib) and is suitable for procurement in peptide and peptidomimetic synthesis programs requiring achiral, sterically constrained building blocks. The compound's rotatable bond count of 1 and gem-dimethyl substitution restrict backbone conformational freedom, which can enhance metabolic stability and promote specific secondary structure formation in peptide analogs [6]. The availability of both the free base form (for organic solvent-based coupling) and the hydrochloride salt form (for aqueous-compatible protocols) provides formulation flexibility across different synthetic methodologies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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